Peroxide, bis(1-oxononyl)
CAS No.: 762-13-0
Cat. No.: VC18977177
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 762-13-0 |
|---|---|
| Molecular Formula | C18H34O4 |
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | nonanoyl nonaneperoxoate |
| Standard InChI | InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
| Standard InChI Key | FEZFGASTIQVZSC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(=O)OOC(=O)CCCCCCCC |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of bis(1-oxononyl) peroxide is defined by its linear nonyl chains bonded to a central peroxide group. Density functional theory (DFT) optimizations of similar peroxides reveal that the peroxide bond length typically ranges between 1.45–1.49 Å, with bond dissociation energies (BDE) critical for predicting thermal stability . The compound’s IUPAC name, bis(1-oxononyl) peroxide, reflects its two nonanoyl moieties (Figure 1).
Table 1: Key Molecular Properties of Bis(1-oxononyl) Peroxide
| Property | Value |
|---|---|
| Molecular Formula | |
| Average Mass | 314.47 g/mol |
| Monoisotopic Mass | 314.2457 g/mol |
| CAS Number | 762-13-0 |
| Synonyms | Dinonanoyl peroxide, Pelargonoyl peroxide |
The compound’s low vapor pressure ( mmHg at 25°C for analogous peroxides ) and solid state at room temperature suggest limited volatility but heightened sensitivity to thermal decomposition .
Synthesis and Manufacturing Processes
Bis(1-oxononyl) peroxide is synthesized via the reaction of nonanoyl chloride () with hydrogen peroxide () in the presence of a base, such as sodium hydroxide:
This method ensures high yields but requires stringent temperature control to prevent premature decomposition. Recent advances in iodine-catalyzed peroxidation, as demonstrated in cyclic peroxide synthesis , highlight potential optimizations for improving reaction efficiency and selectivity.
Physicochemical Properties and Reactivity
Thermal Stability and Decomposition
Bis(1-oxononyl) peroxide undergoes exothermic decomposition above its self-accelerating decomposition temperature (SADT), producing free radicals ():
Computational models using partial least-squares (PLS) regression predict SADT values for organic peroxides with and a mean absolute error (MAE) of 4.0°C . For bis(1-oxononyl) peroxide, the SADT is estimated to fall within 70–90°C, necessitating storage below 25°C to mitigate risks.
Solubility and Compatibility
The compound exhibits limited solubility in polar solvents but dissolves readily in nonpolar organic media such as hexane or toluene. Compatibility studies indicate hazardous interactions with reducing agents, heavy metal salts, and strong acids, which catalyze decomposition .
Industrial Applications
Bis(1-oxononyl) peroxide is primarily employed as a free radical initiator in polymerization processes, facilitating the production of polyethylene, polypropylene, and specialty elastomers. Its efficacy stems from the homolytic cleavage of the peroxide bond, generating radicals that initiate chain-growth reactions:
Secondary applications include organic synthesis, where it introduces oxygen functionalities into hydrocarbons via radical-mediated oxidation .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | <25°C |
| Incompatible Substances | Metals, acids, amines |
| Personal Protection | Fire-resistant gear, fume hoods |
Regulatory Compliance
Bis(1-oxononyl) peroxide falls under HS code 2909.60.0000 for peroxides, attracting a 5.5% MFN tariff . Transport regulations (e.g., UN3105) mandate stabilizers and temperature-controlled packaging.
Recent Advances and Research Directions
Recent computational models have enhanced SADT prediction accuracy, enabling safer handling protocols . Additionally, iodine-catalyzed synthesis methods for cyclic peroxides offer insights into optimizing bis(1-oxononyl) peroxide production. Future research may explore its utility in pharmaceutical intermediates or advanced polymer composites.
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